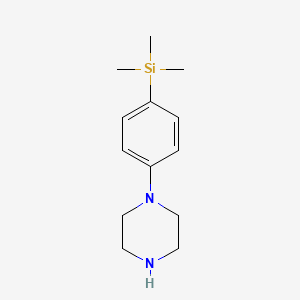

1-(4-Trimethylsilylphenyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Trimethylsilylphenyl)piperazine, also known as TMSPP, is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research to study the mechanisms of action and physiological effects of various drugs and compounds. TMSPP is synthesized using a simple and efficient method and has several advantages and limitations for laboratory experiments.

Scientific Research Applications

Analytical Method Development

- A study by Barroso et al. (2010) developed a sensitive and simple procedure for the qualitative and quantitative analysis of phenylpiperazine-like stimulants, including 1-(4-methoxyphenyl)piperazine (MeOPP), in human hair. The method involves drug extraction, mixed-mode solid-phase extraction, and analysis by gas chromatography-mass spectrometry, providing a robust approach for forensic toxicology routine analysis (Barroso et al., 2010).

Therapeutic Potential

- Piperazine derivatives, including those similar to 1-(4-Trimethylsilylphenyl)piperazine, have been the subject of extensive research for their central pharmacological activities, primarily involving the activation of the monoamine pathway. These derivatives have shown promise in various central therapeutic applications, such as antipsychotic, antidepressant, and anxiolytic treatments (Brito et al., 2018).

Anticancer Research

- Novel 1,4-disubstituted piperazines have been synthesized and evaluated for their antibacterial activities, showcasing the piperazine unit's prevalence in effective drugs. These derivatives have shown promising results in antimicrobial activities against drug-resistant pathogenic bacterial strains (Shroff et al., 2022).

- Certain 1,2,4-triazine derivatives bearing piperazine amide moiety have been investigated for their anticancer activities, particularly against breast cancer cells. Some compounds were identified as promising antiproliferative agents, suggesting the potential of piperazine derivatives in cancer treatment (Yurttaş et al., 2014).

- A study examined the apoptosis-inducing effects of a trisubstituted piperazine compound on Human Burkitt’s lymphoma cells. The compound suppressed cell proliferation in a dose- and time-dependent manner, offering insights into potential therapeutic applications for this type of piperazine derivative in treating lymphoma (Wang et al., 2009).

Neuropharmacology

- Piperazine derivatives have been explored for their effects on neurotransmitter receptors, offering insights into their potential role in treating conditions like depression, psychosis, or anxiety. The comprehensive metabolism and distribution of these compounds, especially in brain tissues, highlight their significance in neuropsychopharmacology (Caccia, 2007).

Mechanism of Action

Target of Action

It is known that piperazine compounds, which this molecule is a derivative of, generally target gaba receptors .

Mode of Action

Piperazine compounds are known to act as gaba receptor agonists . This means they bind to GABA receptors, mimicking the action of the neurotransmitter GABA, which typically results in an inhibitory effect on neuronal activity .

Biochemical Pathways

Given its structural similarity to piperazine, it may influence the gabaergic system, which plays a crucial role in the central nervous system .

Result of Action

Based on the known effects of piperazine compounds, it can be inferred that it may have an inhibitory effect on neuronal activity due to its potential action on gaba receptors .

properties

IUPAC Name |

trimethyl-(4-piperazin-1-ylphenyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2Si/c1-16(2,3)13-6-4-12(5-7-13)15-10-8-14-9-11-15/h4-7,14H,8-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKRIFFWDLAVYIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(C=C1)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90372001 |

Source

|

| Record name | 1-(4-trimethylsilylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

496808-09-4 |

Source

|

| Record name | 1-(4-trimethylsilylphenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90372001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 496808-09-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)